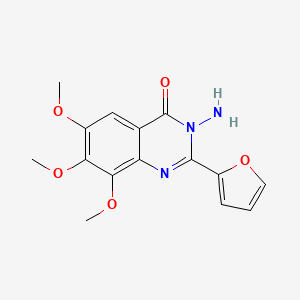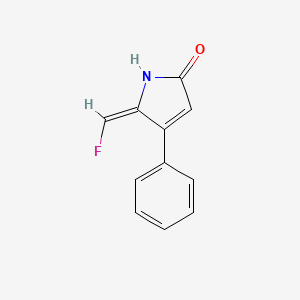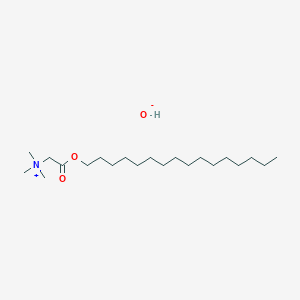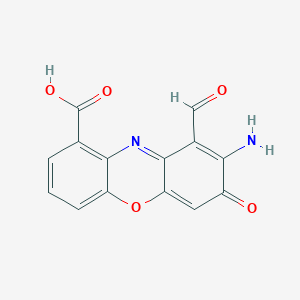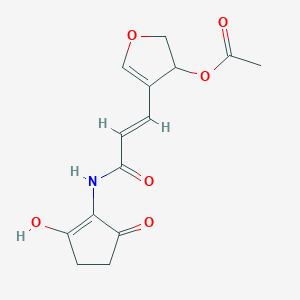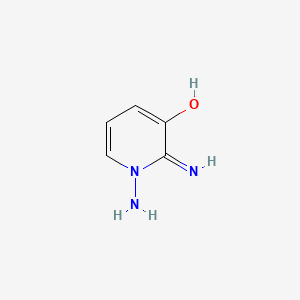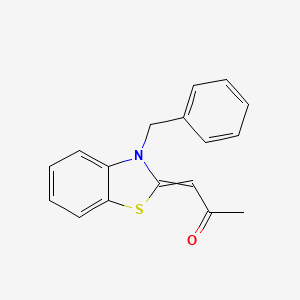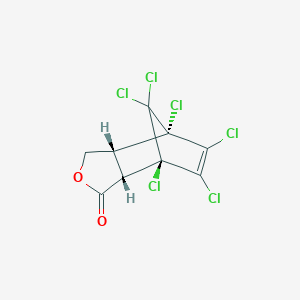
4-Phenanthrol-d9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenanthrol-d9, also known as 1,2,3,5,6,7,8,9,10-nonadeuteriophenanthren-4-ol, is a deuterated derivative of 4-Phenanthrol. In this compound, nine hydrogen atoms are replaced by deuterium (D), a stable isotope of hydrogen. This modification makes this compound particularly useful in various scientific research applications, especially in studies involving isotopic labeling and tracing .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-Phenanthrol-d9 typically involves the use of deuterated reagents to replace the hydrogen atoms in the synthetic route of 4-Phenanthrol. One common method is to react 4-Phenanthrol with deuterated acetone or other deuterated reagents. This reaction is carried out under controlled conditions to ensure the complete replacement of hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced reaction control systems to achieve high yields and purity of the final product. The compound is then purified and crystallized to obtain a solid form with white or yellowish crystals .
Chemical Reactions Analysis
Types of Reactions
4-Phenanthrol-d9 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or under UV light.
Major Products Formed
Oxidation: Phenanthrenequinone.
Reduction: Phenanthrene.
Substitution: Halogenated phenanthrenes.
Scientific Research Applications
4-Phenanthrol-d9 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in organic synthesis to study reaction mechanisms and pathways.
Biology: Employed in enzyme catalysis studies to understand the role of hydrogen atoms in biochemical reactions.
Medicine: Utilized in drug metabolism studies to track the distribution and transformation of drugs in the body.
Industry: Applied in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Phenanthrol-d9 involves its interaction with molecular targets and pathways. The deuterium atoms in the compound provide a unique labeling feature that allows researchers to track its transformation and distribution during reactions. This is particularly useful in studying enzyme catalysis and drug metabolism, where the compound acts as a tracer to reveal detailed reaction mechanisms .
Comparison with Similar Compounds
4-Phenanthrol-d9 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
4-Phenanthrol: The non-deuterated version of this compound.
9-Phenanthrol: Another phenanthrene derivative used as a transient receptor potential melastatin 4 (TRPM4) channel inhibitor.
3-Phenanthrol-d9: A deuterated derivative of 3-Phenanthrol, used in similar research applications
The uniqueness of this compound lies in its isotopic labeling, which provides enhanced stability and traceability in various scientific studies.
Properties
Molecular Formula |
C14H10O |
|---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
1,2,3,5,6,7,8,9,10-nonadeuteriophenanthren-4-ol |
InChI |
InChI=1S/C14H10O/c15-13-7-3-5-11-9-8-10-4-1-2-6-12(10)14(11)13/h1-9,15H/i1D,2D,3D,4D,5D,6D,7D,8D,9D |
InChI Key |
SIMYIUXARJLHEA-LOIXRAQWSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C3=C2C(=C(C(=C3[2H])[2H])[2H])O)[2H])[2H])[2H])[2H] |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


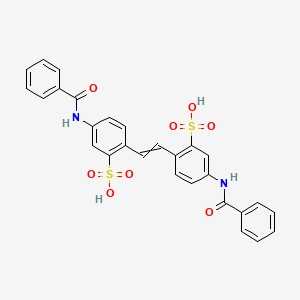

![2-[Cyclopentyl(ethyl)amino]acetonitrile](/img/structure/B13835180.png)
